N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12-4-7-17(24-3)18(10-12)25(22,23)19-15-6-5-14-8-9-20(13(2)21)16(14)11-15/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPSHQKOZNUGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features an indoline moiety, a methoxy group, and a methyl group, which may enhance its pharmacological properties. Sulfonamides are known for their antibacterial effects, and this compound's structure suggests it may also exhibit other therapeutic activities.
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Reagents : The reaction employs 1-acetylindoline, aryl sulfonamide, and various catalysts such as pentamethylcyclopentadienyl rhodium dichloride.
- Reaction Conditions : The mixture is heated under nitrogen atmosphere for approximately 16 hours.
- Purification : Post-reaction, the product is purified using silica gel chromatography.
Characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure of the synthesized compound .
The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in bacterial folate synthesis, particularly dihydropteroate synthase (DHPS). This inhibition disrupts nucleic acid synthesis, leading to bacterial growth inhibition, similar to other sulfonamide antibiotics .
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. The structural features of this compound suggest it may also possess antimicrobial activity. Studies indicate that modifications in the sulfonamide structure can significantly influence solubility and biological activity .
Anticancer Properties
Recent research has highlighted the potential anticancer effects of sulfonamide derivatives. For instance, compounds with similar structural characteristics have shown promise in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 0.60 | Cysteine cathepsin inhibitor |
| Compound B | MCF-7 | 0.89 | Induces apoptosis |
| Compound C | 143B | 0.79 | Cell cycle arrest |
Case Studies
Several studies have explored the biological activities of sulfonamides similar to this compound:
- Study on Anticancer Activity : A series of sulfonamide derivatives were evaluated for their ability to inhibit V600EBRAF in cancer cell lines. The findings suggested that structural modifications could enhance potency against specific cancer types .
- Mechanistic Insights : Research indicated that certain sulfonamides could interact with multiple cellular pathways, affecting gene expression and promoting differentiation in cancer stem cells .
Scientific Research Applications
Medicinal Chemistry
N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is primarily studied for its antimicrobial properties . Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, which is essential for nucleic acid production.
Biological Research
In biological studies, this compound serves as a probe to investigate enzyme inhibition and metabolic pathways. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.
Chemical Synthesis
The compound is utilized as a building block in organic synthesis. Its unique functional groups enable the creation of more complex molecules, which can be explored for additional therapeutic applications.
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The results indicated that modifications to the methoxy and methyl groups could enhance efficacy and selectivity.
Case Study 2: Structural Modifications
Research highlighted that small changes in the compound's structure, such as varying the position of substituents on the benzene ring, significantly influenced its solubility and biological activity. This finding suggests that systematic modifications could lead to improved derivatives with better pharmacological profiles.
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamide Compounds
Structural Analogues from Chemical Databases
Two closely related sulfonamide compounds are highlighted here for comparison (Table 1):
N-(3-ethyl-6-methoxy-1,2-benzoxazol-5-yl)-2-methoxy-benzenesulfonamide ().
N-(3-ethyl-6-methoxy-1,2-benzoxazol-5-yl)-4-methoxy-benzenesulfonamide ().
Table 1: Comparative Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocyclic Core |
|---|---|---|---|---|
| N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide | C₁₇H₁₈N₂O₄S | 346.4 | 2-methoxy, 5-methyl (benzene); 1-acetyl (indoline) | Indoline |
| N-(3-ethyl-6-methoxy-1,2-benzoxazol-5-yl)-2-methoxy-benzenesulfonamide | C₁₇H₁₈N₂O₅S | 362.4 | 2-methoxy (benzene); 3-ethyl, 6-methoxy (benzoxazole) | Benzoxazole |
| N-(3-ethyl-6-methoxy-1,2-benzoxazol-5-yl)-4-methoxy-benzenesulfonamide | C₁₇H₁₈N₂O₅S | 362.4 | 4-methoxy (benzene); 3-ethyl, 6-methoxy (benzoxazole) | Benzoxazole |
Key Structural Differences and Implications
Heterocyclic Core: The target compound features an indoline ring, a partially saturated bicyclic system, whereas the analogues incorporate a benzoxazole ring.
Substituent Position and Electronic Effects: The target compound’s 5-methyl group on the benzene ring may enhance lipophilicity compared to the 2-methoxy and 4-methoxy groups in the analogues. Methyl groups typically increase membrane permeability but may reduce aqueous solubility. The 2-methoxy vs. 4-methoxy positional isomerism in the analogues ( vs.
Oxygen Content and Solubility :
- The target compound (C₁₇H₁₈N₂O₄S) has one fewer oxygen atom than the analogues (C₁₇H₁₈N₂O₅S), likely reducing polarity and hydrogen-bonding capacity, which could impact solubility and pharmacokinetics.
Q & A
Q. Table 1. Key Analytical Parameters for Structural Confirmation
Q. Table 2. Common Biological Assays and Targets
| Assay Type | Target Example | Readout Method |
|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase IX | Fluorescein quenching |
| Cytotoxicity | HeLa Cells | MTT absorbance (570 nm) |
| Apoptosis | Caspase-3 Activation | Western blot/fluorimetry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
